molecular formula C14H18N2O B028711 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime CAS No. 76272-34-9

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime

Cat. No. B028711
CAS RN: 76272-34-9
M. Wt: 230.31 g/mol
InChI Key: KFSOYEAOVNOZNU-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

A suspension of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (230 mg, 0.999 mmol) in tetrahydrofuran (4 ml) was added dropwise to a suspension of lithium aluminum hydride (152 mg, 4.01 mmol) in tetrahydrofuran (3 ml) at room temperature, and the resulting mixture was refluxed for 8 hours. The reaction mixture was cooled on an ice-water bath, and water (0.2 ml), a 2N-aqueous sodium hydroxide solution (0.4 ml) and water (0.2 ml) were added thereto in that order and stirred. Subsequently, the resulting mixture was filtered and the solvent of the filtrate was distilled off to obtain 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (246 mg) containing a small amount of impurities.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][C:11](=[N:16]O)[CH2:12]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH2:1]([N:8]1[CH:9]2[CH2:15][CH2:14][CH:13]1[CH2:12][CH:11]([NH2:16])[CH2:10]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=NO
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
152 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
O
Name
Quantity
0.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.2 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
in that order and stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled on an ice-water bath
FILTRATION
Type
FILTRATION
Details
Subsequently, the resulting mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent of the filtrate was distilled off

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 246 mg
YIELD: CALCULATEDPERCENTYIELD 113.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.